molecular formula C11H15ClN2O2 B14006358 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B14006358
M. Wt: 242.70 g/mol
InChI Key: IIDHDEMIZDOCQM-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is a powerful strategy in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield of the product, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as zinc in acetic acid.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).

    Reduction: Zinc (Zn) in acetic acid (AcOH).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological pathways, including those involved in inflammation and microbial activity . The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential for various chemical reactions and biological activities.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-ethyl-5-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13(14)15;/h3-5H,2,6-8H2,1H3;1H

InChI Key

IIDHDEMIZDOCQM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2[N+](=O)[O-].Cl

Origin of Product

United States

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